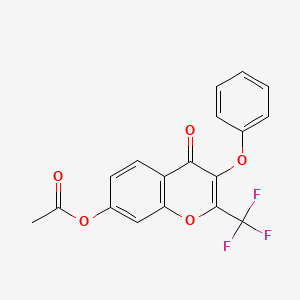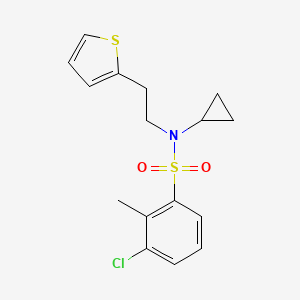![molecular formula C19H19BrN4O2S B2478835 Bromuro de 3-(4-metoxibencil)-6-(3-metoxifenil)-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina CAS No. 1179466-58-0](/img/structure/B2478835.png)
Bromuro de 3-(4-metoxibencil)-6-(3-metoxifenil)-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del bromuro de 3-(4-metoxibencil)-6-(3-metoxifenil)-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina, también conocido como 6-(3-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE HYDROBROMIDE:
Actividad Antimicrobiana
Este compuesto ha mostrado potencial como agente antimicrobiano. Su estructura le permite interactuar con las paredes celulares bacterianas, interrumpiendo su integridad y provocando la muerte celular. Esto lo convierte en un candidato para el desarrollo de nuevos antibióticos, especialmente contra cepas resistentes .
Propiedades Antioxidantes
La presencia de grupos metoxilo en el compuesto aumenta su capacidad para eliminar los radicales libres. Esta actividad antioxidante puede aprovecharse en el desarrollo de tratamientos para enfermedades causadas por estrés oxidativo, como trastornos neurodegenerativos y enfermedades cardiovasculares .
Efectos Antiinflamatorios
La investigación indica que este compuesto puede inhibir la producción de citoquinas proinflamatorias. Esta propiedad es valiosa en el tratamiento de afecciones inflamatorias crónicas como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Potencial Anticancerígeno
El compuesto se ha estudiado por su capacidad para inducir apoptosis en las células cancerosas. Su estructura única le permite interferir con las vías de señalización celular que son cruciales para la supervivencia de las células cancerosas, convirtiéndolo en un candidato prometedor para los fármacos de quimioterapia .
Aplicaciones en Ciencia de Materiales
Más allá de las aplicaciones biológicas, la estructura química única del compuesto lo hace útil en la ciencia de los materiales. Se puede utilizar en la síntesis de nuevos polímeros y materiales con propiedades específicas, como una mayor estabilidad térmica y conductividad.
Estas diversas aplicaciones destacan la versatilidad y el potencial del compuesto en varios campos de la investigación científica.
Multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials The 3,4-dimethoxybenzyl group as solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol Synthesis of ®-3-((4-methoxybenzyl)oxy)butanal
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which have been found to exhibit diverse pharmacological activities . .
Mode of Action
Compounds in the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Biochemical Pathways
Given the diverse pharmacological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, it is likely that multiple pathways are affected
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class
Result of Action
Given the diverse pharmacological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, it is likely that this compound has multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
6-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S.BrH/c1-24-15-8-6-13(7-9-15)10-18-20-21-19-23(18)22-17(12-26-19)14-4-3-5-16(11-14)25-2;/h3-9,11H,10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXLIRNHRNXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(4-methoxyphenyl)carbamothioyl]amino}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2478752.png)
![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)

![N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2478756.png)




![N'-cycloheptyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2478764.png)
![2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2478767.png)
![N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2478768.png)
![2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2478769.png)

![1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2478772.png)
